molecular formula C13H13NO3S B1599245 N-(-3-Acetylthiopropyl)phthalimide CAS No. 221218-66-2

N-(-3-Acetylthiopropyl)phthalimide

Cat. No.: B1599245
CAS No.: 221218-66-2
M. Wt: 263.31 g/mol
InChI Key: QDCSBRSBDZXURK-UHFFFAOYSA-N
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Description

N-(-3-Acetylthiopropyl)phthalimide is a derivative of phthalimide, an important class of biologically active N-heterocycles Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(-3-Acetylthiopropyl)phthalimide typically involves the reaction of phthalic anhydride with 3-mercaptopropionic acid, followed by acetylation. The reaction conditions often include the use of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(-3-Acetylthiopropyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

N-(-3-Acetylthiopropyl)phthalimide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of other functionalized phthalimides.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(-3-Acetylthiopropyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the acetyl group can undergo hydrolysis to release acetic acid, which can further interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity, induction of apoptosis, and modulation of signaling pathways.

Comparison with Similar Compounds

N-(-3-Acetylthiopropyl)phthalimide can be compared with other similar compounds, such as:

    Phthalimide: The parent compound, known for its use in the Gabriel synthesis and as a precursor for various bioactive molecules.

    Naphthalimide: A structurally similar compound with a naphthalene ring, known for its applications in fluorescent dyes and anticancer agents.

    Succinimide: Another cyclic imide with applications in pharmaceuticals and as a precursor for the synthesis of other heterocyclic compounds.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

S-[3-(1,3-dioxoisoindol-2-yl)propyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-9(15)18-8-4-7-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCSBRSBDZXURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408586
Record name N-(-3-Acetylthiopropyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221218-66-2
Record name N-(-3-Acetylthiopropyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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